(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone
Description
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAKHJMQKSDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone is a synthetic compound that belongs to the class of triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound enhance its interaction with biological targets, making it a promising candidate for further research and development.
Chemical Structure
The compound features a triazole ring substituted with dimethylamino groups and a chlorophenyl moiety. This structure is crucial for its biological activity and pharmacological properties.
| Component | Description |
|---|---|
| Triazole Ring | Known for diverse biological activities |
| Dimethylamino Groups | Enhance solubility and biological interactions |
| Chlorophenyl Group | Increases lipophilicity and membrane permeability |
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial effects. Studies have shown that compounds with a triazole scaffold can inhibit key enzymes in microbial metabolism, leading to effective antibacterial and antifungal activities. Specifically, this compound has demonstrated significant activity against various bacterial strains and fungi due to its ability to disrupt cell wall synthesis and metabolic processes.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. For instance, a recent study highlighted its effectiveness against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating potent cytotoxic effects .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. The presence of the dimethylamino group is believed to enhance its interaction with inflammatory mediators, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Activity
In a comparative study involving several triazole derivatives, this compound was tested against standard strains of Escherichia coli and Candida albicans. The results showed that this compound exhibited higher inhibitory concentrations compared to traditional antifungal agents like fluconazole.
Case Study 2: Anticancer Efficacy
A study assessed the efficacy of this compound on various cancer cell lines including breast cancer (T47D) and colon cancer (HCT-116). The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole ring can coordinate with metal ions essential for enzyme function in pathogens or cancer cells. Additionally, the dimethylamino groups may facilitate protonation under physiological conditions, enhancing binding affinity to biological macromolecules.
Scientific Research Applications
Biological Applications
Anticancer Activity:
Recent studies have indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, the synthesis of thiazolo[4,5-c]pyridazine derivatives using similar triazole frameworks has shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells . The structural similarity suggests that (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone could also possess similar biological activities.
Antimicrobial Properties:
Triazole compounds are known for their antimicrobial activity. Research has demonstrated that modifications in the triazole structure can enhance antimicrobial efficacy against a range of pathogens. The presence of dimethylamino groups in this compound may contribute to increased solubility and bioavailability, potentially enhancing its antimicrobial properties .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be modified to yield various derivatives with tailored properties. The compound can be synthesized through nucleophilic substitution reactions involving triazole precursors and chlorinated aromatic compounds.
Table 1: Synthesis Pathways for Triazole Derivatives
Material Science Applications
Polymer Chemistry:
The incorporation of triazole groups into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers containing triazole units exhibit improved resistance to heat and oxidative degradation . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Sensors and Catalysts:
Triazoles have been utilized in the development of sensors due to their ability to interact with metal ions. The compound's structure allows it to function effectively as a ligand in coordination chemistry, making it suitable for catalytic applications in organic synthesis .
Case Studies
Case Study 1: Anticancer Research
A study investigated the anticancer properties of a series of triazole derivatives structurally related to this compound. The results showed significant inhibition of cell proliferation in MCF-7 cells with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of triazole derivatives against resistant bacterial strains. The findings revealed that compounds with similar structural motifs exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Steric effects : The 2,6-dichloro analog exhibits steric hindrance, which may reduce bioavailability or synthetic yield .
2.2 Comparison with Non-Triazole Chelators
Deferasirox isomers () provide insight into triazole-based chelators:
Key Observation: The absence of hydroxyl groups in the target compound limits its utility as a chelator compared to deferasirox, but dimethylamino groups may confer unique pharmacokinetic properties (e.g., improved membrane permeability) .
Preparation Methods
Core Synthetic Strategies for Triazole Derivatives
Cyclization of Hydrazine Derivatives
A fundamental approach to 1,2,4-triazole synthesis involves cyclization of hydrazine derivatives. For example, Vilsmeier-Haack formylation has been employed to generate triazole intermediates by reacting hydrazones with phosphorus oxychloride and dimethylformamide at low temperatures (0–5°C), followed by neutralization and recrystallization. Adapting this method, the target compound’s triazole core could be constructed via cyclization of a pre-functionalized hydrazine precursor bearing dimethylamino groups.
Key steps include:
1,3-Dipolar Cycloaddition Reactions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis. However, for 1,2,4-triazoles, enaminone-azide cycloaddition offers a viable pathway. Enaminones derived from azoles react with sulfonyl azides (e.g., tosyl azide) to form triazolines, which undergo elimination to yield NH-1,2,3-triazoles. For the target compound, this method could be modified by substituting the azide with a 4-chlorobenzoyl-functionalized reagent.
Stepwise Assembly of the Target Molecule
Synthesis of the 4-Chlorophenyl Methanone Moiety
The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :
Functionalization of the Triazole Ring
Dimethylamino Group Introduction
Dimethylamino substituents at positions 3 and 5 of the triazole are installed via nucleophilic amination :
- Halogenation : Bromination or chlorination of the triazole at positions 3 and 5.
- Amination : Displacement of halogens with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF).
Optimization of Reaction Conditions
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Functionalization
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Competing Pathways in Cycloaddition
During enaminone-azide reactions, diazoketone formation competes with triazole synthesis. Using electron-deficient azides (e.g., nitro-substituted) favors diazoketones, while electron-rich azides (e.g., tosyl) promote triazoles. For the target compound, tosyl azide in pyridine suppresses diazoketone byproducts.
Industrial-Scale Considerations
Process Optimization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., triazole derivatives) with substituted benzaldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid). For example, demonstrates that refluxing triazole precursors with aldehydes for 4–18 hours in DMSO/ethanol, followed by reduced-pressure distillation and crystallization (water-ethanol), yields products with ~65% purity. Optimizing stoichiometry, solvent polarity, and reaction time can improve yields. Monitoring via TLC and adjusting pH during workup minimizes byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation, as shown in and , where triazole derivatives were analyzed with . Complementary techniques include:
- NMR : - and -NMR to confirm substituent integration and electronic environments.
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm).
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
Q. What purification techniques are recommended to achieve high-purity samples?
- Methodological Answer : Recrystallization using solvent pairs (e.g., water-ethanol, as in ) effectively removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) is suitable for isolating polar byproducts. For thermally stable compounds, sublimation under reduced pressure may enhance purity (>90%, as noted in ). Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do substituents on the triazole ring influence biological activity, and what methods establish structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require systematic substitution of the triazole’s dimethylamino and 4-chlorophenyl groups. For example:
- Electron-withdrawing groups (e.g., -Cl) : Enhance stability and target binding via hydrophobic interactions.
- Electron-donating groups (e.g., -OCH) : Modulate solubility and bioavailability.
Biological assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) paired with computational modeling (e.g., molecular docking) can correlate substituent effects with activity. highlights triazoles with 4-methoxyphenyl groups showing enhanced antibacterial efficacy, suggesting substituent polarity impacts membrane penetration .
Q. What in vitro assays are suitable for evaluating antimicrobial potential, and how can contradictory activity data be resolved?
- Methodological Answer : Use standardized protocols:
- Broth microdilution (CLSI guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects.
Contradictions in data may arise from variations in bacterial strain susceptibility, inoculum size, or solvent effects (e.g., DMSO toxicity at >1% v/v). Normalize results using positive controls (e.g., ciprofloxacin) and replicate across independent labs. resolves discrepancies by cross-referencing DPPH scavenging activity with antimicrobial data to identify redox-mediated mechanisms .
Q. How can computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding. For example:
- Target selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase (DHFR) based on triazole’s known targets.
- Docking parameters : Use Lamarckian GA with grid boxes covering active sites. Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
applied docking to correlate pyrazole derivatives’ binding affinities with observed antimicrobial activities, identifying hydrogen bonds and π-π stacking as critical interactions .
Q. What strategies mitigate cytotoxicity while maintaining therapeutic efficacy?
- Methodological Answer :
- Prodrug design : Mask reactive groups (e.g., esterify C=O) to reduce off-target effects.
- Selective targeting : Functionalize with moieties (e.g., folate) to enhance uptake in cancer cells.
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC/IC).
suggests that hydrating triazole derivatives (e.g., monohydrate forms) improves solubility and reduces non-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
